5-Benzyl-3-(3-methylphenyl)-2-thioxoimidazolidin-4-one
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Overview
Description
5-BENZYL-3-(3-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of imidazoles, which are nitrogen-containing heterocyclic compounds. Imidazoles are known for their versatility and are widely used in medicinal chemistry, synthetic chemistry, and industrial applications .
Preparation Methods
The synthesis of 5-BENZYL-3-(3-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves several steps, including the formation of the imidazole ring and the introduction of the benzyl and methylphenyl groups. The synthetic route typically involves the condensation of appropriate starting materials under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
5-BENZYL-3-(3-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIt may also be used in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 5-BENZYL-3-(3-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
5-BENZYL-3-(3-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of 5-BENZYL-3-(3-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE lies in its specific substitution pattern and the presence of the thioxotetrahydroimidazole ring .
Properties
Molecular Formula |
C17H16N2OS |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-benzyl-3-(3-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H16N2OS/c1-12-6-5-9-14(10-12)19-16(20)15(18-17(19)21)11-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,18,21) |
InChI Key |
FKRHBJZLWSGREQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(NC2=S)CC3=CC=CC=C3 |
Origin of Product |
United States |
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